molecular formula C8H15ClN4O2 B2655738 ethyl 3-[1-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride CAS No. 1955505-90-4

ethyl 3-[1-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride

Cat. No. B2655738
CAS RN: 1955505-90-4
M. Wt: 234.68
InChI Key: QXBPPJMLNIPNBV-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-1,2,4-triazole, which is a type of heterocyclic compound. The ethyl and methylaminoethyl groups are attached to the triazole ring, and the whole molecule is a hydrochloride salt. This suggests it might be soluble in water and could potentially have biological activity, as many triazole derivatives do .


Molecular Structure Analysis

The triazole ring in this compound is a five-membered ring containing two nitrogen atoms and three carbon atoms. The ethyl group is a simple carbon chain, while the methylaminoethyl group contains an amine functional group .


Chemical Reactions Analysis

Triazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo nucleophilic substitutions at the carbon between the two nitrogens. The amine group in the methylaminoethyl part of the molecule could also potentially participate in reactions .


Physical And Chemical Properties Analysis

As a hydrochloride salt, this compound is likely to be soluble in water. The presence of the amine could make it a base, meaning it could potentially react with acids .

Scientific Research Applications

Gelation of Polysaccharides

In recent studies, EDC has been used to induce the gelation of certain polysaccharides, such as SCol (a modified form of collagen). The formation of anhydride bonds between the carboxyl groups of SCol leads to gelation, making it useful in tissue engineering and drug delivery systems .

Future Directions

Triazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research could potentially explore the properties and uses of this specific compound .

properties

IUPAC Name

ethyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2.ClH/c1-4-14-8(13)7-10-6(11-12-7)5(2)9-3;/h5,9H,4H2,1-3H3,(H,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBPPJMLNIPNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C(C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-[1-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride

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